molecular formula C5H6ClNO B2482910 4-(Chloromethyl)-5-methylisoxazole CAS No. 104988-43-4

4-(Chloromethyl)-5-methylisoxazole

Cat. No.: B2482910
CAS No.: 104988-43-4
M. Wt: 131.56
InChI Key: OAPPWKBQKZMFCB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methylisoxazole is a heterocyclic organic compound that features a five-membered isoxazole ring with a chloromethyl group at the fourth position and a methyl group at the fifth position

Scientific Research Applications

4-(Chloromethyl)-5-methylisoxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.

    Materials Science: It is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and conductivity.

    Chemical Biology: It is employed as a probe to study biological processes and enzyme mechanisms due to its reactive chloromethyl group.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methylisoxazole typically involves the chloromethylation of 5-methylisoxazole. One common method includes the reaction of 5-methylisoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of safer and more environmentally friendly chloromethylating agents is also explored to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methylisoxazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The isoxazole ring can be reduced to an isoxazoline ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isoxazoles with various functional groups.

    Oxidation: Formation of 4-(carboxymethyl)-5-methylisoxazole.

    Reduction: Formation of 4-(chloromethyl)-5-methylisoxazoline.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methylisoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-5-methylisoxazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-5-methylisoxazole: Similar structure with a hydroxymethyl group instead of a chloromethyl group.

    4-(Methyl)-5-methylisoxazole: Similar structure with a methyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-5-methylisoxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. The chloromethyl group is more reactive towards nucleophiles compared to other substituents like bromomethyl or hydroxymethyl, making it a valuable intermediate in organic synthesis. Additionally, the combination of the isoxazole ring and the chloromethyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPWKBQKZMFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104988-43-4
Record name 4-(chloromethyl)-5-methyl-1,2-oxazole
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